molecular formula C27H28F2N6O B609688 4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine CAS No. 1092499-93-8

4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine

Cat. No. B609688
CAS RN: 1092499-93-8
M. Wt: 490.55
InChI Key: IBPVXAOOVUAOKJ-UHFFFAOYSA-N
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Description

NVP-BSK805 is a JAK2 inhibor, which displays more than 20-fold selectivity towards JAK2 in vitro, as well as excellent selectivity in broader kinase profiling. In vivo, NVP-BSK805 exhibited good oral bioavailability and a long half-life. The inhibitor was efficacious in suppressing leukemic cell spreading and splenomegaly in a Ba/F3 JAK2(V617F) cell-driven mouse mechanistic model. Furthermore, NVP-BSK805 potently suppressed recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats.

Scientific Research Applications

Inhibition of Polycythemia

NVP-BSK805 has been found to be a potent and selective inhibitor of polycythemia . It inhibits JAK2 V617F and JAK2 wild-type enzymes, acting in an ATP-competitive manner . This mutation is found in nearly all patients suffering from polycythemia vera and in roughly every second patient suffering from essential thrombocythemia and primary myelofibrosis .

Treatment of Myeloproliferative Neoplasms

The compound has shown promise in the treatment of myeloproliferative neoplasms . It suppresses cell proliferation and induces apoptosis in JAK2 V617F-bearing cells . In vivo, NVP-BSK805 exhibited good oral bioavailability and a long half-life .

Suppression of Leukemic Cell Spreading

NVP-BSK805 has been found to suppress leukemic cell spreading in a Ba/F3 JAK2 V617F cell-driven mouse mechanistic model . This suggests potential applications in leukemia treatment .

Suppression of Extramedullary Erythropoiesis

The compound has been found to potently suppress recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats . This suggests potential applications in the treatment of conditions characterized by abnormal red blood cell production .

Inhibition of BCR-ABL Positive Cell Lines

NVP-BSK805 has been investigated for its effects on BCR-ABL and JAK2V617F positive cell lines . It has shown potential synergistic effects with already established tyrosine kinase inhibitors imatinib and nilotinib .

Enhancement of Radiosensitivity in Esophageal Squamous Cell Carcinoma

There is ongoing research into the potential of NVP-BSK805 to enhance the radiosensitivity of esophageal squamous cell carcinoma . This could potentially improve the effectiveness of radiation therapy in treating this type of cancer .

properties

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVXAOOVUAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine

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